molecular formula C34H36N4 B449450 9-Ethyl-3-[[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]carbazole

9-Ethyl-3-[[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]carbazole

Cat. No.: B449450
M. Wt: 500.7g/mol
InChI Key: AXQZCUAUOXOVRF-UHFFFAOYSA-N
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Description

9-Ethyl-3-[[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]carbazole is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique structural and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Ethyl-3-[[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]carbazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of 9-ethyl-9H-carbazole: This can be achieved through the alkylation of carbazole with ethyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the piperazine moiety: The 9-ethyl-9H-carbazole is then reacted with piperazine in the presence of a suitable catalyst to form the intermediate compound.

    Final coupling reaction: The intermediate is further reacted with 9-ethyl-9H-carbazole under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

9-Ethyl-3-[[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]carbazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3,6-dione, while reduction may produce 9-ethyl-3-aminocarbazole.

Scientific Research Applications

Chemistry

In chemistry, 9-Ethyl-3-[[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]carbazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new organic materials.

Biology

In biological research, this compound can be used as a fluorescent probe due to its strong fluorescence properties. It can help in studying cellular processes and imaging applications.

Medicine

Pharmaceutical research explores this compound for its potential therapeutic properties. Carbazole derivatives have shown promise in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices

Mechanism of Action

The mechanism of action of 9-Ethyl-3-[[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]carbazole involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or nucleic acids, altering their function. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-9H-carbazole: A simpler derivative with similar electronic properties.

    3,6-dibromo-9-ethyl-9H-carbazole: A halogenated derivative with different reactivity.

    9-ethyl-3-aminocarbazole: A reduced form with potential biological activity.

Uniqueness

9-Ethyl-3-[[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]carbazole is unique due to its dual carbazole and piperazine moieties. This combination imparts distinct electronic and structural properties, making it versatile for various applications in research and industry.

Properties

Molecular Formula

C34H36N4

Molecular Weight

500.7g/mol

IUPAC Name

9-ethyl-3-[[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]methyl]carbazole

InChI

InChI=1S/C34H36N4/c1-3-37-31-11-7-5-9-27(31)29-21-25(13-15-33(29)37)23-35-17-19-36(20-18-35)24-26-14-16-34-30(22-26)28-10-6-8-12-32(28)38(34)4-2/h5-16,21-22H,3-4,17-20,23-24H2,1-2H3

InChI Key

AXQZCUAUOXOVRF-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71

Canonical SMILES

CCN1C2=C(C=C(C=C2)CN3CCN(CC3)CC4=CC5=C(C=C4)N(C6=CC=CC=C65)CC)C7=CC=CC=C71

Origin of Product

United States

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